molecular formula C10H16CoO4 B082573 Cobalt(II) bis(acetylacetonate) CAS No. 14024-48-7

Cobalt(II) bis(acetylacetonate)

Cat. No.: B082573
CAS No.: 14024-48-7
M. Wt: 259.16 g/mol
InChI Key: FCEOGYWNOSBEPV-UHFFFAOYSA-N
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Description

Cobalt(II) bis(acetylacetonate) is a coordination compound with the chemical formula Co(C_5H_7O_2)_2. It is a complex derived from cobalt and acetylacetone, a β-diketone. This compound is known for its vibrant red color and is commonly used in various chemical processes due to its stability and reactivity.

Scientific Research Applications

Cobalt(II) bis(acetylacetonate) has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cobalt(II) bis(acetylacetonate), also known as Bis(2,4-pentanedionato)cobalt, is a coordination compound that primarily targets metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”, which forms a coordination complex with cobalt(2+) .

Mode of Action

The compound interacts with its targets through the formation of a six-membered chelate ring . Both oxygen atoms of the acetylacetonate ligand bind to the metal to form this ring . This interaction leads to changes in the structure and reactivity of the target metal ions .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving metal enolates . Metal enolates are widely used as building blocks in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms . This is a crucial feature of β-diketones, as it is the enolate anion that forms complexes with metals .

Pharmacokinetics

It’s known that the compound is sparingly soluble in cold carbon tetrachloride and benzene, slightly soluble in water and chloroform, and soluble in methanol and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Cobalt(II) bis(acetylacetonate) is commonly used as a precursor to synthesize cobalt-containing materials . It can also be used as a catalyst in organic synthesis . For instance, modified Cobalt(II) acetylacetonate complexes have been developed as efficient and inexpensive catalysts for Negishi-type coupling reactions .

Action Environment

The action, efficacy, and stability of Cobalt(II) bis(acetylacetonate) can be influenced by environmental factors. For example, the compound is hygroscopic and volatile, which means it readily absorbs moisture from the environment and can easily evaporate . These properties can affect the compound’s stability and efficacy in different environments.

Safety and Hazards

Cobalt(II) bis(acetylacetonate) is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer by inhalation and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Metal acetylacetonates are widely used as building blocks in modern organic synthesis . They are also used as latent accelerators which increase selectivity and formation of catalytic active sites, as curing agents for epoxy resin, as supported reagent systems, as a precursor for the production of metal nanoparticles .

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Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) bis(acetylacetonate) is typically synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The base helps in deprotonating the acetylacetone, facilitating the formation of the complex. The reaction can be represented as follows:

Co2++2C5H8O2Co(C5H7O2)2+2H+\text{Co}^{2+} + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Co(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}^+ Co2++2C5​H8​O2​→Co(C5​H7​O2​)2​+2H+

The product is then recrystallized from solvents like acetone or methanol to obtain pure Cobalt(II) bis(acetylacetonate) .

Industrial Production Methods

In industrial settings, the production of Cobalt(II) bis(acetylacetonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) bis(acetylacetonate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cobalt(III) complexes.

    Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.

Major Products

    Oxidation: Cobalt(III) acetylacetonate.

    Reduction: Cobalt nanoparticles or cobalt(I) complexes.

    Substitution: Mixed-ligand cobalt complexes.

Comparison with Similar Compounds

Cobalt(II) bis(acetylacetonate) is compared with other metal acetylacetonates, such as:

    Nickel(II) bis(acetylacetonate): Similar in structure but has different magnetic and catalytic properties.

    Copper(II) bis(acetylacetonate): Known for its use in organic synthesis and as a precursor for copper nanoparticles.

    Iron(III) tris(acetylacetonate): Used in various catalytic processes and as a precursor for iron oxide nanoparticles.

Uniqueness

Cobalt(II) bis(acetylacetonate) is unique due to its specific redox properties and stability, making it particularly useful in catalytic applications where other metal acetylacetonates may not perform as effectively .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cobalt(II) bis(acetylacetonate) can be achieved through a simple reaction between cobalt(II) chloride and acetylacetone in the presence of a base.", "Starting Materials": ["Cobalt(II) chloride", "Acetylacetone", "Base (such as NaOH or KOH)", "Solvent (such as ethanol or methanol)"], "Reaction": ["Dissolve Cobalt(II) chloride in a solvent to form a clear solution", "Add acetylacetone to the solution and stir for a few minutes", "Add a base to the solution and stir for a few more minutes", "Filter the resulting mixture to remove any precipitate", "Evaporate the solvent to obtain the solid Cobalt(II) bis(acetylacetonate)"] }

CAS No.

14024-48-7

Molecular Formula

C10H16CoO4

Molecular Weight

259.16 g/mol

IUPAC Name

cobalt;4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

FCEOGYWNOSBEPV-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co]

SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co]

14024-48-7

physical_description

Blue to black crystals, slightly soluble in water;  [MSDSonline]

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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